4-Cyclopropylanisole
Overview
Description
Synthesis Analysis
The synthesis of 4-Cyclopropylanisole and related cyclopropyl-containing compounds involves intricate organic reactions, including cyclopropanation and intramolecular coupling. For instance, the synthesis of functionalized cyclopropylamines through Ti(II)-mediated intramolecular coupling of a terminal olefinic moiety with N,N-dimethylcarboxamide moiety of amino acid derivatives represents a method related to 4-Cyclopropylanisole synthesis. These syntheses highlight the importance of cyclopropyl groups in organic synthesis for generating biologically active compounds with novel and strained bicyclic structures (Cao, Xiao, Joullié, 1999).
Molecular Structure Analysis
Molecular structure analysis of 4-Cyclopropylanisole derivatives, such as 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole, has shown that these molecules are non-planar with considerable delocalization of π-electron density within certain rings. This structural characteristic influences the compound's reactivity and interaction capabilities (Boechat et al., 2016).
Scientific Research Applications
Metabolism Studies : 4-Cyclopropylanisole has been studied for its metabolism in liver microsomal preparations, where it undergoes O-demethylation and benzylic hydroxylation. Such studies are significant for understanding the metabolic pathways and potential interactions of compounds in biological systems (Riley & Hanzlik, 1994).
Pharmacokinetics of Related Compounds : In the context of oxazaphosphorines like cyclophosphamide and ifosfamide, research has delved into the metabolism and pharmacokinetics of these compounds. Understanding the metabolic pathways and kinetics is crucial for optimizing therapeutic efficacy and minimizing side effects (Boddy & Yule, 2000).
HIV Treatment Research : In the field of HIV treatment, 4-Cyclopropylanisole derivatives have been identified as potential components in the development of nonnucleoside reverse transcriptase inhibitors, showing promise in the treatment of HIV (Corbett et al., 1999).
Cushing's Syndrome Therapy : Cyclopropyl analogs, including those related to 4-Cyclopropylanisole, have been investigated as potent inhibitors for Cushing's syndrome treatment, showing efficacy in inhibiting CYP11B1, a key enzyme in steroid biosynthesis (Yin et al., 2012).
Anticancer Drug Development : Research has been conducted on cyclopropylamide analogues of combretastatin-A4, including those related to 4-Cyclopropylanisole, as potential microtubule-stabilizing agents for cancer treatment. Such compounds have shown significant in vitro antiproliferative activities (Chen et al., 2013).
Biological Activity of Cyclopropanes : The cyclopropyl ring, a component of 4-Cyclopropylanisole, has been recognized for its wide range of biological activities, including antibiotic, antiviral, and antitumor effects. This highlights the significance of cyclopropyl-containing compounds in various therapeutic applications (Salaün & Baird, 1995).
Chemotherapy Research : Studies on cyclophosphamide, a related compound, have provided insights into its role in chemotherapy, particularly in enhancing the sensitivity of cancer cells to apoptotic cell death, which is crucial for effective cancer treatment (Ohtani et al., 2006).
Drug Design and Development : The cyclopropyl fragment, a key component of 4-Cyclopropylanisole, is increasingly used in drug development due to its unique chemical properties. Its incorporation into drug molecules can enhance potency and reduce off-target effects, making it a valuable tool in drug design (Talele, 2016).
Safety And Hazards
properties
IUPAC Name |
1-cyclopropyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-11-10-6-4-9(5-7-10)8-2-3-8/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPPRNFDAGPGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90193314 | |
Record name | 4-Cyclopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylanisole | |
CAS RN |
4030-17-5 | |
Record name | 4-Cyclopropylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004030175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Cyclopropylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90193314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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